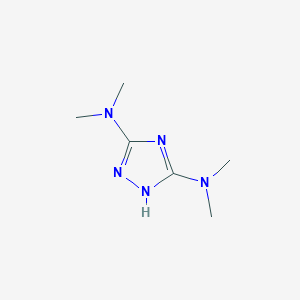
3,5-Bis(dimethylamino)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3,5-Bis(dimethylamino)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a ring with two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their various applications, including their use in energetic materials, ionic liquids, pharmaceuticals, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the substitution of the triazole ring with various functional groups. For instance, quaternary salts of 4-amino-1,2,4-triazoles can be prepared by reacting 4-amino-1,2,4-triazole with alkylating agents such as dimethyl sulfate at ambient temperature . Similarly, bis-1,2,3-triazole derivatives can be synthesized using copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reactions . These methods demonstrate the versatility of triazole chemistry in generating a wide range of substituted compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of a Cu(I) complex of 3,3'-dimethyl-5,5'-bis(1,2,4-triazine) reveals a three-dimensional network with open channels, indicating the ability of these compounds to form supramolecular arrangements . Single-crystal X-ray diffraction is often used to determine the precise molecular structure of these compounds .
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions, including ion metathesis, complexation with metals, and reactions with electrophiles or nucleophiles. The reactivity of these compounds is influenced by the electronic properties of the triazole ring and the nature of the substituents. For example, the reaction of 3-amino-5-phenyl-1,2,4-triazole with bis(dimethylamido)phosphoryl chloride leads to the formation of a phosphorus-containing compound with potential pesticidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as their thermal stability, density, and detonation properties, are crucial for their application in energetic materials. Salts of trinitromethyl-substituted triazoles exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them potential candidates for explosive compounds . The electronic properties, such as charge distribution and electrostatic potential, are also important for understanding the reactivity and complexation behavior of these molecules .
Scientific Research Applications
Synthesis and Derivatives
3,5-Bis(dimethylamino)-1H-1,2,4-triazole and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Notably, dimethylamino derivatives of condensed heterocycles have been synthesized from dimethylphosgeneimmonium chloride, leading to the creation of new polycyclic systems and 3-dimethylamino derivatives of 1,2,4-triazolo-[3,4-b]benzothiazole (Gorelik et al., 1978). Additionally, the interaction of related compounds with aryl aldehydes forms aryl hydrazones, which undergo cyclization to produce various triazolotriazines, although they have shown no antitumor activity (Langdon et al., 1984).
Chemical Properties and Structural Analysis
The chemical properties and structural analysis of these compounds reveal significant insights. Silylated derivatives, including tetrazoles and triazoles, have been extensively characterized, providing valuable information about their structure and properties (Gronde & Mitzel, 2009). Similarly, the crystal structures of ionic liquids and N-Heterocyclic Carbene (NHC) complexes derived from 4-amino-1,2,4-triazoles have been elucidated, shedding light on their molecular configurations (Schwärzler et al., 2009).
Biological Applications
While direct applications in biological systems for 3,5-Bis(dimethylamino)-1H-1,2,4-triazole were not found, its structural relatives have shown biological activities. Novel bis-1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and DNA-cleavage activities (Reddy et al., 2016). Additionally, salts of trinitromethyl-substituted triazoles have been identified as a new class of energetic materials with potential applications in explosives (Thottempudi & Shreeve, 2011).
Material Science and Surface Chemistry
In the realm of material science and surface chemistry, these compounds play a crucial role. For instance, a triazole-based cationic gemini surfactant has been synthesized and shown to act as an excellent inhibitor for the corrosion of A3 steel in hydrochloric acid, indicating potential industrial applications (Qiu et al., 2005). The adsorption properties of triazole derivatives on mild steel surfaces in hydrochloric acid have been studied, underscoring their importance in corrosion protection (Bentiss et al., 2007).
properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-10(2)5-7-6(9-8-5)11(3)4/h1-4H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGXKXPPLXDJBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NN1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(dimethylamino)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
